molecular formula C19H22N2O2 B6079511 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

Katalognummer B6079511
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: OMLYXMLXARTEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide, commonly known as Dabrafenib, is a small molecule drug that is used in the treatment of melanoma. It is a type of BRAF inhibitor that targets the BRAF protein, which is mutated in approximately 50% of melanomas. The drug is known to be effective in treating melanoma patients with the BRAF V600E mutation.

Wirkmechanismus

Dabrafenib is a selective inhibitor of the BRAF V600E mutation, which is commonly found in melanoma. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and survival. The BRAF V600E mutation results in the constitutive activation of the MAPK/ERK pathway, leading to uncontrolled cell growth and proliferation. Dabrafenib inhibits the activity of the BRAF V600E mutation, thereby blocking the MAPK/ERK pathway and preventing the growth and proliferation of melanoma cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dabrafenib include the inhibition of the BRAF V600E mutation, which leads to the inhibition of the MAPK/ERK pathway and the prevention of melanoma cell growth and proliferation. Dabrafenib has also been shown to induce apoptosis, or programmed cell death, in melanoma cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Dabrafenib in lab experiments is its high selectivity for the BRAF V600E mutation, which makes it a useful tool for studying the role of this mutation in melanoma. However, one limitation of Dabrafenib is its low solubility in water, which can make it difficult to work with in some lab experiments.

Zukünftige Richtungen

For research on Dabrafenib include the development of new formulations that improve its solubility and bioavailability, as well as the investigation of its efficacy in combination with other drugs for the treatment of melanoma. Additionally, further research is needed to better understand the mechanisms of resistance to Dabrafenib and to develop strategies to overcome this resistance.

Synthesemethoden

The synthesis of Dabrafenib involves several steps. The starting material is 2,6-dimethylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(3-aminopropyl)-N,N-dimethylaniline to form the amide intermediate. The amide intermediate is then reacted with 4-(3-bromo-2-chloro-phenylamino)-2-methyl-benzoic acid to form Dabrafenib.

Wissenschaftliche Forschungsanwendungen

Dabrafenib has been extensively studied in preclinical and clinical studies for its efficacy in treating melanoma patients with the BRAF V600E mutation. In a phase III clinical trial, Dabrafenib was found to significantly improve progression-free survival and overall survival in patients with unresectable or metastatic melanoma with the BRAF V600E mutation.

Eigenschaften

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-4-5-7-17(14)19(23)20-16-11-8-15(9-12-16)10-13-18(22)21(2)3/h4-9,11-12H,10,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLYXMLXARTEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.